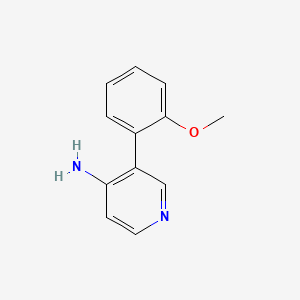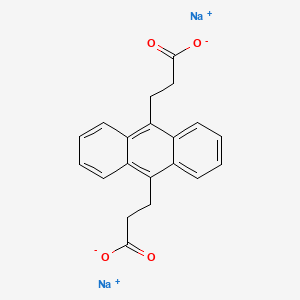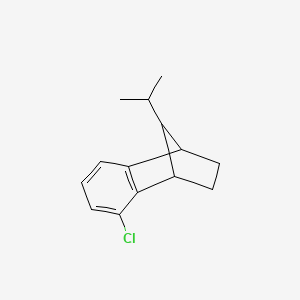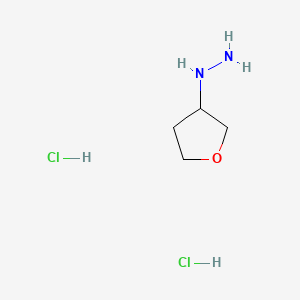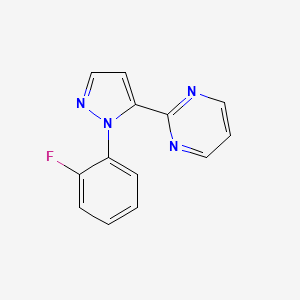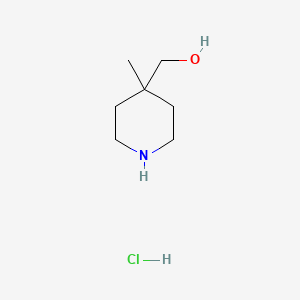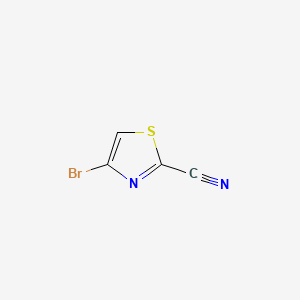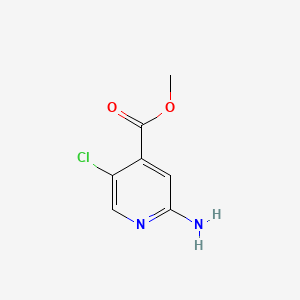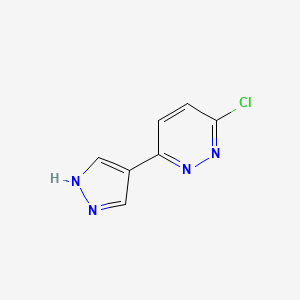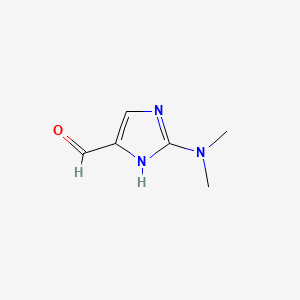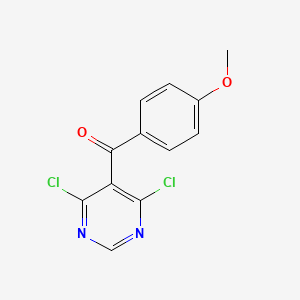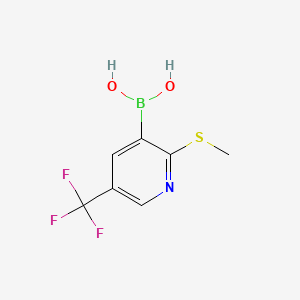![molecular formula C6H3BrN2OS B580559 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one CAS No. 1239460-83-3](/img/structure/B580559.png)
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one is a chemical compound with the molecular formula C6H3BrN2S . It has been studied for its potential as an antitubercular agent .
Synthesis Analysis
The synthesis of thieno[2,3-D]pyrimidin-4(3H)-ones, including 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one, has been reported in the literature . The compounds were designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents .Molecular Structure Analysis
The molecular structure of 5-Bromothieno[2,3-D]pyrimidin-4(3H)-one can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 215.070 Da and a monoisotopic mass of 213.920029 Da .Physical And Chemical Properties Analysis
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one has a density of 1.9±0.1 g/cm3, a boiling point of 309.8±22.0 °C at 760 mmHg, and a flash point of 141.2±22.3 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 0 freely rotating bonds .Scientific Research Applications
-
Epidermal Growth Factor Receptor Inhibitors
- Scientific Field : Biochemistry and Cancer Research .
- Summary of Application : The compound is used in the synthesis of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives, which are potential inhibitors of the epidermal growth factor receptor (EGFR). EGFR is a protein that plays a crucial role in the regulation of cell growth, proliferation, and differentiation .
- Methods of Application : The compound is positioned into the active site of EGFR based on molecular docking studies. This helps in determining the probable binding model .
- Results or Outcomes : The synthesized compounds demonstrated antitumor activity against the human pulmonary carcinoma cell line A549. Among all the compounds, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine showed the most potent antitumor activity .
-
VEGFR-2 Inhibitors
- Scientific Field : Biochemistry and Cancer Research .
- Summary of Application : The compound is used in the design and synthesis of new thieno[2,3-d]pyrimidine-derived compounds that target VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). VEGFR-2 is a key mediator of angiogenesis, which is the formation of new blood vessels, a process that plays a critical role in the growth and spread of cancer .
- Methods of Application : The synthesized compounds were tested in vitro for their abilities to inhibit VEGFR-2 and to prevent cancer cell growth in two types of cancer cells, MCF-7 and HepG2 .
- Results or Outcomes : Compound 18 exhibited the strongest anti-VEGFR-2 potential with an IC50 value of 0.084 μM. It also displayed excellent proliferative effects against MCF-7 and HepG2 cancer cell lines, with IC50 values of 10.17 μM and 24.47 μM, respectively .
- Antitubercular Agents
- Scientific Field : Biochemistry and Infectious Disease Research .
- Summary of Application : The compound is used in the design and synthesis of new thieno[2,3-d]pyrimidin-4(3H)-ones as potential antitubercular agents. These agents are designed to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
- Methods of Application : The synthesized compounds were screened against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) to evaluate their antimycobacterial activity .
- Results or Outcomes : Compounds 13b and 29e exhibited very good antimycobacterial activity, with minimum inhibitory concentration (MIC) in the range of 6–8 μM. These compounds were also found to be non-cytotoxic .
Future Directions
properties
IUPAC Name |
5-bromo-3H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-11-6-4(3)5(10)8-2-9-6/h1-2H,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWUCJJDPOLSFEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(S1)N=CNC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732546 |
Source


|
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromothieno[2,3-D]pyrimidin-4(3H)-one | |
CAS RN |
1239460-83-3 |
Source


|
| Record name | 5-Bromothieno[2,3-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

